molecular formula C13H13NO2S B5715619 N-(2-furylmethyl)-2-(phenylthio)acetamide

N-(2-furylmethyl)-2-(phenylthio)acetamide

Cat. No. B5715619
M. Wt: 247.31 g/mol
InChI Key: BPIASVWLNHWJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(phenylthio)acetamide, also known as FMA, is a synthetic compound that has been widely studied for its various biological activities. FMA belongs to a class of compounds known as thioamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. N-(2-furylmethyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, and it has also been shown to activate certain receptors involved in glucose metabolism.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(phenylthio)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including its ability to reduce inflammation, suppress tumor growth, and improve glucose metabolism. N-(2-furylmethyl)-2-(phenylthio)acetamide has also been shown to exhibit antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-(phenylthio)acetamide in lab experiments is its ability to exhibit a wide range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation of using N-(2-furylmethyl)-2-(phenylthio)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of N-(2-furylmethyl)-2-(phenylthio)acetamide, including its potential as a therapeutic agent for various diseases, its use as a tool for studying various physiological processes, and its potential as a source of new drug leads. Further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(phenylthio)acetamide and to explore its potential in various fields of medicine and biology.

Synthesis Methods

N-(2-furylmethyl)-2-(phenylthio)acetamide can be synthesized by the reaction of 2-furylacetaldehyde with thiophenol in the presence of sodium borohydride. The reaction yields N-(2-furylmethyl)-2-(phenylthio)acetamide as a white crystalline solid with a melting point of 107-109°C.

Scientific Research Applications

N-(2-furylmethyl)-2-(phenylthio)acetamide has been extensively studied for its various biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. N-(2-furylmethyl)-2-(phenylthio)acetamide has also been shown to exhibit antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(14-9-11-5-4-8-16-11)10-17-12-6-2-1-3-7-12/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIASVWLNHWJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide

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